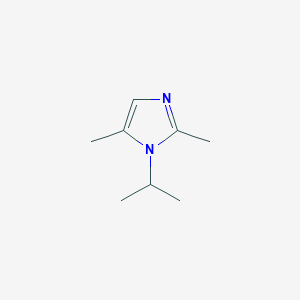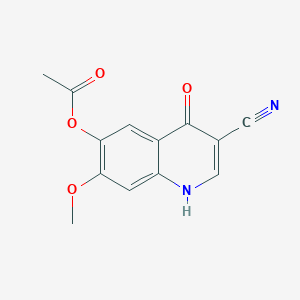
6-(Acetyloxy)-4-hydroxy-7-methoxy-3-quinolinecarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Quinolinecarbonitrile, 6-(acetyloxy)-4-hydroxy-7-methoxy- is a complex organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
The synthesis of 3-Quinolinecarbonitrile, 6-(acetyloxy)-4-hydroxy-7-methoxy- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of Functional Groups: The acetyloxy, hydroxy, and methoxy groups are introduced through various substitution reactions. For example, the hydroxy group can be introduced via hydroxylation, while the methoxy group can be added through methylation reactions.
Cyanation: The nitrile group is introduced through a cyanation reaction, typically using a reagent like potassium cyanide or sodium cyanide under appropriate conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction efficiency.
Analyse Des Réactions Chimiques
3-Quinolinecarbonitrile, 6-(acetyloxy)-4-hydroxy-7-methoxy- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde, depending on the reaction conditions and reagents used.
Reduction: The nitrile group can be reduced to form an amine, which can further undergo various substitution reactions.
Substitution: The acetyloxy and methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
3-Quinolinecarbonitrile, 6-(acetyloxy)-4-hydroxy-7-methoxy- has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its quinoline core, which is known for its antimicrobial, antiviral, and anticancer properties.
Biological Research: It is used as a probe to study various biological pathways and molecular targets, including enzymes and receptors.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules and pharmaceuticals.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 3-Quinolinecarbonitrile, 6-(acetyloxy)-4-hydroxy-7-methoxy- involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoline core can intercalate with DNA, inhibiting the replication of certain viruses and bacteria. Additionally, the compound can inhibit specific enzymes involved in cancer cell proliferation, making it a potential anticancer agent. The acetyloxy, hydroxy, and methoxy groups contribute to its binding affinity and specificity towards these targets.
Comparaison Avec Des Composés Similaires
3-Quinolinecarbonitrile, 6-(acetyloxy)-4-hydroxy-7-methoxy- can be compared with other quinoline derivatives, such as:
3-Quinolinecarbonitrile: Lacks the acetyloxy, hydroxy, and methoxy groups, resulting in different chemical properties and biological activities.
6-Hydroxyquinoline: Contains a hydroxy group but lacks the acetyloxy and methoxy groups, leading to different reactivity and applications.
7-Methoxyquinoline:
The presence of the acetyloxy, hydroxy, and methoxy groups in 3-Quinolinecarbonitrile, 6-(acetyloxy)-4-hydroxy-7-methoxy- makes it unique, as these functional groups enhance its reactivity and binding affinity towards specific molecular targets, broadening its range of applications in scientific research and industry.
Propriétés
Formule moléculaire |
C13H10N2O4 |
|---|---|
Poids moléculaire |
258.23 g/mol |
Nom IUPAC |
(3-cyano-7-methoxy-4-oxo-1H-quinolin-6-yl) acetate |
InChI |
InChI=1S/C13H10N2O4/c1-7(16)19-12-3-9-10(4-11(12)18-2)15-6-8(5-14)13(9)17/h3-4,6H,1-2H3,(H,15,17) |
Clé InChI |
WUQPBTWGWXJOPS-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=C(C=C2C(=C1)C(=O)C(=CN2)C#N)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


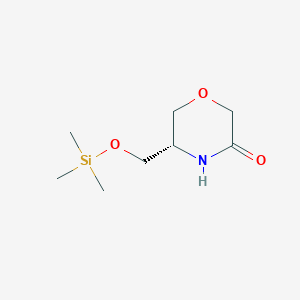
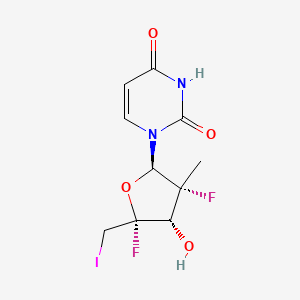

![Rel-tert-butyl (3aS,6R,6aR)-6-hydroxyhexahydrocyclopenta[b]pyrrole-1(2H)-carboxylate](/img/structure/B12949553.png)
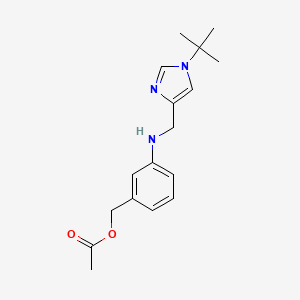

![5-Bromo-2-ethyl-7-methyl-1H-benzo[d]imidazole](/img/structure/B12949560.png)
![2-chloro-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B12949561.png)

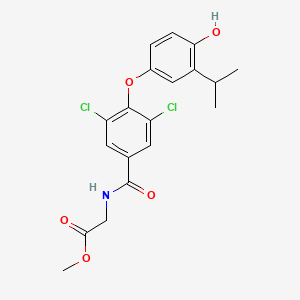
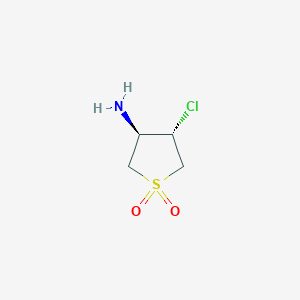
![1,4-Diazabicyclo[4.2.0]octane dihydrochloride](/img/structure/B12949593.png)

